(2-Methylindolin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
2-METHYL-1-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-METHYL-1-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the Indole Core: Introduction of the piperidine and pyridazine moieties through nucleophilic substitution or coupling reactions.
Thiophene Incorporation: The thiophene ring is introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis .
Chemical Reactions Analysis
2-METHYL-1-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Common reagents used in these reactions include halogenating agents, acids, bases, and organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHYL-1-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1-Methyl-1H-indole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Phenylindole: Studied for its anticancer and anti-inflammatory properties.
3-(2-Bromoethyl)indole: Used in the synthesis of complex organic molecules.
The uniqueness of 2-METHYL-1-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H24N4OS |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C23H24N4OS/c1-16-15-18-5-2-3-6-20(18)27(16)23(28)17-10-12-26(13-11-17)22-9-8-19(24-25-22)21-7-4-14-29-21/h2-9,14,16-17H,10-13,15H2,1H3 |
InChI Key |
HOQFFKPSMBXVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Origin of Product |
United States |
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